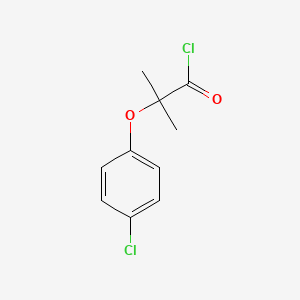

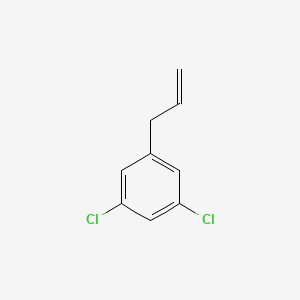

3-(3,5-Dichlorophenyl)-1-propene

説明

“3-(3,5-Dichlorophenyl)-1-propene” is a chemical compound. Its empirical formula is C9H8Cl2O2 and its molecular weight is 219.06 . It is a metabolite of the pesticides polychlorinated phenols and benzene hexachloride .

Synthesis Analysis

The synthesis of compounds similar to “3-(3,5-Dichlorophenyl)-1-propene” has been reported in the literature . For instance, the Suzuki–Miyaura coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key reaction that could be involved in the chemical reactions of "3-(3,5-Dichlorophenyl)-1-propene" . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .科学的研究の応用

Catalyst and Polymerization Research

Chain-Growth Polymerization : Research by Miyakoshi, Yokoyama, and Yokozawa (2005) explored the mechanism of chain-growth polymerization in the context of creating well-defined polymers, which is fundamental to developing new materials with tailored properties (Miyakoshi, Yokoyama, & Yokozawa, 2005).

Molecular Structure Analysis : A study by Sivakumar et al. (2021) examined the molecular structure and spectroscopic properties of related compounds, which is crucial for understanding the behavior and applications of such molecules in scientific research (Sivakumar et al., 2021).

Regioregularity in Polymer Synthesis : Bronstein and Luscombe (2009) reported on the controlled synthesis of regioregular polymers, a key aspect in the development of advanced polymeric materials (Bronstein & Luscombe, 2009).

Chemical Synthesis and Catalysis

Methanol Conversion to Hydrocarbons : Svelle et al. (2006) investigated the conversion of methanol to hydrocarbons, highlighting the role of catalysts in chemical transformations (Svelle et al., 2006).

Olefin Copolymerization : A study by Galimberti et al. (1998) on ethene/propene copolymerization using a metallocene-based catalytic system demonstrates the importance of catalysts in polymer chemistry (Galimberti et al., 1998).

Electrochemical Synthesis : Bringmann and Dinjus (2001) explored the electrochemical synthesis of carboxylic acids from alkenes, an area critical for developing new synthetic routes in organic chemistry (Bringmann & Dinjus, 2001).

Materials Science and Environmental Applications

Electrochromic Polymers : Research by Reeves et al. (2004) on electrochromic dioxythiophene polymers is significant for the development of smart materials and advanced display technologies (Reeves et al., 2004).

Biodegradation of Environmental Contaminants : A study by Hatzinger et al. (2015) on the biodegradation of 1,2-dibromoethane in groundwater using ethane or propane and inorganic nutrients highlights the environmental applications of these compounds in remediation strategies (Hatzinger et al., 2015).

Safety And Hazards

特性

IUPAC Name |

1,3-dichloro-5-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2/c1-2-3-7-4-8(10)6-9(11)5-7/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAMPKPTDZHCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374217 | |

| Record name | 3-(3,5-Dichlorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dichlorophenyl)-1-propene | |

CAS RN |

75894-91-6 | |

| Record name | 3-(3,5-Dichlorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。